SAR113945 -

SAR113945

Catalog Number: EVT-1535448
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
SAR113945 is an IκB kinase inhibitor, which may be a potential treatment of osteoarthritis.
Source and Classification

SAR113945 is classified as a small molecule inhibitor and is derived from chemical synthesis aimed at targeting inflammatory pathways. It has been evaluated in various clinical studies, demonstrating its potential for managing osteoarthritis symptoms by modulating inflammatory responses.

Synthesis Analysis

Methods and Technical Details

The synthesis of SAR113945 involves multi-step chemical reactions that focus on creating a structure capable of selectively inhibiting IκB kinase beta. While specific synthetic routes are proprietary, the general approach includes:

  1. Selection of Precursors: Choosing appropriate chemical precursors that can undergo transformations to yield the desired active pharmaceutical ingredient.
  2. Reaction Conditions: Optimizing reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity.
  3. Purification: Employing techniques like chromatography to purify the synthesized compound.

The synthesis process is crucial as it impacts the compound's efficacy, stability, and pharmacokinetic properties.

Molecular Structure Analysis

Structure and Data

SAR113945’s molecular structure is characterized by specific functional groups that facilitate its interaction with the IκB kinase beta enzyme. Key features include:

  • Molecular Formula: The exact molecular formula is not disclosed in available literature but typically includes carbon, hydrogen, nitrogen, and oxygen atoms.
  • 3D Structure: The three-dimensional conformation is essential for its binding affinity to the target enzyme.

The molecular weight and other structural parameters are critical for understanding its pharmacological profile.

Chemical Reactions Analysis

Reactions and Technical Details

SAR113945 undergoes specific biochemical interactions within the body:

  1. Inhibition of IκB Kinase Beta: The primary reaction involves binding to the active site of IκB kinase beta, preventing its phosphorylation activity on IκB proteins.
  2. Reduction of Inflammatory Mediators: By inhibiting this kinase, SAR113945 reduces the production of pro-inflammatory cytokines such as interleukin 1β and tumor necrosis factor alpha.

These reactions are pivotal in mitigating inflammation and pain in osteoarthritis patients.

Mechanism of Action

Process and Data

The mechanism by which SAR113945 exerts its effects involves several steps:

  1. Binding to IκB Kinase Beta: The compound binds selectively to the enzyme, blocking its activity.
  2. Inhibition of NF-κB Activation: This inhibition prevents the degradation of IκB proteins, leading to reduced nuclear translocation of NF-κB.
  3. Decreased Inflammatory Response: As a result, there is a significant decrease in the expression of inflammation-related genes.

Pharmacokinetic studies indicate that SAR113945 achieves sustained local concentrations in joint tissues while minimizing systemic exposure.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

SAR113945 exhibits several important physical and chemical properties:

  • Solubility: The compound is designed for solubility in physiological conditions to ensure effective intra-articular delivery.
  • Stability: Stability studies suggest that SAR113945 maintains its integrity under various storage conditions.
  • Melting Point and Boiling Point: Specific thermal properties are essential for formulation development but are not disclosed in public literature.

These properties influence formulation strategies for effective delivery in clinical settings.

Applications

Scientific Uses

SAR113945 has primarily been investigated for its potential therapeutic applications in treating osteoarthritis. Its role as an IκB kinase inhibitor positions it as a candidate for addressing inflammatory diseases where NF-κB signaling is implicated. Clinical trials have assessed its efficacy and safety profile in patients with symptomatic knee osteoarthritis, showing promise despite mixed results in larger cohorts.

Introduction to SAR113945 in Osteoarthritis Therapeutics

Context of Osteoarthritis Pathophysiology and Unmet Needs

Osteoarthritis (OA) is a progressive degenerative joint disease characterized by cartilage degradation, synovial inflammation, and subchondral bone remodeling. Current therapies (e.g., NSAIDs, corticosteroids) provide symptomatic pain relief but fail to halt structural disease progression. The absence of disease-modifying OA drugs (DMOADs) represents a critical unmet medical need, particularly given OA's status as a leading global cause of chronic disability. SAR113945 emerged as a candidate therapeutic targeting the inflammatory cascade central to OA pathogenesis. Its development addressed the imperative for interventions that simultaneously manage symptoms and modify disease progression by intervening upstream in key inflammatory pathways. Preclinical models demonstrated that synovitis and elevated pro-inflammatory cytokines (e.g., IL-1β, TNFα) accelerate cartilage destruction—a process existing analgesics and intra-articular corticosteroids inadequately address due to transient effects and limited disease-modifying capabilities [1] [2].

Role of NF-κB Signaling in Inflammatory Joint Diseases

The NF-κB transcription factor serves as a master regulator of inflammation in OA. In the canonical pathway, pro-inflammatory stimuli (e.g., IL-1β, TNFα) activate the IκB kinase (IKK) complex, comprising catalytic subunits IKKα and IKKβ and the regulatory subunit IKKγ/NEMO. IKKβ phosphorylates IκBα, leading to its ubiquitination and degradation, thereby releasing NF-κB dimers (typically p50-RelA) to translocate into the nucleus. This triggers transcription of genes encoding:

  • Pro-inflammatory cytokines: IL-1β, TNFα
  • Enzymes: COX-2 (inducer of PGE2 synthesis)
  • Matrix-degrading proteases: MMPs, ADAMTS

Table 1: Key NF-κB-Dependent Mediators in OA Pathogenesis

Mediator CategorySpecific MoleculesPathogenic Role in OA
CytokinesIL-1β, TNFαCartilage catabolism, synovitis, pain signaling
EnzymesCOX-2, iNOSPGE2-mediated inflammation, oxidative stress
ProteasesMMP-3, MMP-13, ADAMTS-4/5Aggrecan/collagen degradation in cartilage

In human OA joints, persistent NF-κB activation correlates with disease severity. Murine models confirm that mechanical joint injury triggers acute NF-κB activation (peaking at day 3 post-injury), driving long-term pain hypersensitivity and cartilage degeneration [5] [6]. This pathway's centrality makes it a compelling therapeutic target.

Rationale for IKKβ Inhibition as a Therapeutic Strategy

IKKβ is the dominant kinase in canonical NF-κB activation due to:

  • Catalytic Superiority: IKKβ exhibits 20-50-fold higher activity toward IκBα than IKKα [6].
  • Structural Determinants: The ubiquitin-like domain (ULD) in IKKβ (residues 308–404) confers substrate specificity and functional activity distinct from IKKα [6].
  • Pathophysiological Relevance: Genetic IKKβ deletion reduces inflammation-driven tumorigenesis and cytokine production in models of inflammatory arthritis [6] [9].

SAR113945—a small molecule IKKβ inhibitor—was designed to exploit these properties. Preclinical data confirmed its specificity:

  • In vitro: Dose-dependent inhibition of IκB kinase complex activity and downstream suppression of IL-1β, TNFα, and PGE2 synthesis [1].
  • In vivo: Superior reduction in thermal/mechanical hyperalgesia compared to triamcinolone in OA models [2].

Table 2: Preclinical Efficacy Profile of SAR113945

Study TypeKey FindingsSignificance
In vitro Kinase AssaysSpecific inhibition of IKK complex; IC₅₀ values in nanomolar rangeHigh target specificity
Cellular AssaysReduced IL-1β, TNFα, PGE2 synthesis in stimulated cellsBroad anti-inflammatory effects
In vivo Pain ModelsSuperior analgesia vs. triamcinolone; reduced mechanical allodyniaPotential for symptom modification
PharmacokineticsSustained intra-articular release with high local/low systemic exposure (animal models)Favorable biodistribution for OA application

Despite this promise, therapeutic IKKβ inhibition faces challenges:

  • Homeostatic Functions: Constitutive IKKβ activity maintains metabolic balance via AMPK phosphorylation; systemic inhibition risks metabolic disruption [7].
  • Patient Stratification: Clinical efficacy may depend on inflammatory phenotypes (e.g., effusion-positive OA) [1].

SAR113945's intra-articular, slow-release formulation aimed to maximize local efficacy while minimizing systemic exposure—addressing toxicity concerns associated with oral IKKβ inhibitors (e.g., immunosuppression, hepatic toxicity) [9]. Proof-of-concept clinical trials validated this approach, though outcomes highlighted the complexity of patient selection and endpoint design in OA therapeutic development.

Table 3: Summary of Clinical Trial Outcomes for SAR113945

Trial PhasePatient CohortPrimary EndpointOutcome
Phase 1 (3 studies)Healthy volunteers/early OASafety, tolerabilityPositive safety profile; WOMAC pain trend ↓
Phase 2aOverall OA populationWOMAC pain subscore (Day 56)No significant improvement
Phase 2aSubgroup with effusionWOMAC pain subscore (Day 56)Statistically significant improvement

The trajectory of SAR113945 illustrates both the mechanistic promise and clinical complexities of precision-targeted OA therapeutics. Future directions necessitate biomarker-driven patient stratification and optimized intra-articular delivery technologies to translate NF-κB pathway inhibition into clinically meaningful disease modification.

Properties

Product Name

SAR113945

IUPAC Name

Unknown

Solubility

Soluble in DMSO

Synonyms

SAR113945; SAR-113945; SAR 113945;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.